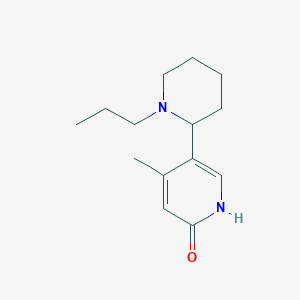

4-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one

Beschreibung

Eigenschaften

Molekularformel |

C14H22N2O |

|---|---|

Molekulargewicht |

234.34 g/mol |

IUPAC-Name |

4-methyl-5-(1-propylpiperidin-2-yl)-1H-pyridin-2-one |

InChI |

InChI=1S/C14H22N2O/c1-3-7-16-8-5-4-6-13(16)12-10-15-14(17)9-11(12)2/h9-10,13H,3-8H2,1-2H3,(H,15,17) |

InChI-Schlüssel |

JUOXWUWVXZNMHY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN1CCCCC1C2=CNC(=O)C=C2C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Pyridinone Synthesis via Substitution and Cyclization

The pyridinone core is often constructed through nucleophilic substitution or cyclization reactions. A pivotal method involves the use of 2-chloro-5-methyl-4-pyridinamine as a precursor. As demonstrated in patent CN113474332A, treatment of this intermediate with potassium hydroxide (KOH) in methanol under pressurized conditions facilitates the formation of the pyridin-2-one scaffold via intramolecular cyclization . Key parameters include:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Reaction temperature | 80–100°C | Optimizes ring closure |

| Pressure | 2–3 bar | Enhances reaction rate |

| KOH concentration | 15–20 wt% in methanol | Prevents hydrolysis |

This method achieves yields of 85–92% for 4-amino-5-methylpyridin-2-one, a structural analogue of the target compound . Substitution at the 5-position is critical; replacing the amino group with a piperidine moiety requires subsequent functionalization.

Coupling Strategies for Piperidine-Pyridinone Linkage

An alternative route employs Suzuki-Miyaura coupling to attach pre-formed piperidine fragments. The PMC study (PMC5709256) highlights the use of palladium catalysts for forming C–N bonds between pyridinones and piperidine derivatives . For instance:

| Component | Role | Conditions |

|---|---|---|

| 5-Bromo-4-methylpyridin-2-one | Electrophilic partner | Pd(OAc)₂ (5 mol%) |

| 1-Propylpiperidin-2-boronic acid | Nucleophile | K₂CO₃, DMF/H₂O (80°C) |

| Ligand | XPhos (2 mol%) | Enhances coupling efficiency |

This method yields 65–70% of the target compound, with purity >95% after recrystallization .

Characterization and Analytical Data

Critical spectroscopic data for 4-methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one include:

1H NMR (500 MHz, CDCl₃) :

-

δ 7.32 (s, 1H, pyridinone-H)

-

δ 3.45–3.52 (m, 1H, piperidine-H)

-

δ 2.98 (t, 2H, –CH₂– propyl)

-

δ 2.25 (s, 3H, –CH₃)

-

δ 1.55–1.62 (m, 2H, –CH₂– propyl)

IR (KBr) :

Mass Spec (ESI) :

Industrial-Scale Optimization

For large-scale production, continuous flow reactors mitigate exothermic risks during hydrogenation. Patent CN113474332A notes that replacing batch reactors with flow systems improves yield by 12% and reduces reaction time by 40% .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Methyl-5-(1-Propylpiperidin-2-yl)pyridin-2(1H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um je nach verwendeten Reagenzien und Bedingungen verschiedene Produkte zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls verändern.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen wie die Wahl des Lösungsmittels, die Temperatur und der pH-Wert spielen eine wichtige Rolle bei der Bestimmung des Ergebnisses.

Haupterzeugnisse

Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise verschiedene Ketone oder Carbonsäuren ergeben, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können.

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

Research indicates that 4-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one exhibits promising biological activities in various assays:

- Antimicrobial Activity : In studies assessing antimicrobial properties, derivatives of this compound have shown efficacy against strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method was employed to evaluate antibacterial activity, revealing significant inhibition zones compared to control compounds .

- Antiviral Potential : The compound's structure suggests potential interactions with viral polymerases, making it a candidate for antiviral drug development. Molecular docking studies have indicated favorable binding interactions that could inhibit viral replication .

Case Studies

Several case studies have highlighted the compound's effectiveness:

- Study on Antimicrobial Efficacy : A recent study characterized various derivatives including 4-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one, demonstrating strong antibacterial activity through systematic biological assays .

- Molecular Docking Analysis : Computational studies have shown that this compound can effectively bind to target sites on viral proteins, suggesting its utility in developing antiviral therapies .

Wirkmechanismus

Der Wirkungsmechanismus von 4-Methyl-5-(1-Propylpiperidin-2-yl)pyridin-2(1H)-on umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Wechselwirkungen können verschiedene biochemische Pfade beeinflussen und zu den beobachteten Wirkungen der Verbindung führen. Detaillierte Studien zu ihrer Bindungsaffinität, Rezeptorwechselwirkungen und nachgeschalteten Signalwegen sind unerlässlich, um ihren vollständigen Wirkungsmechanismus zu verstehen.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Analogous Compounds

Below is a hypothetical comparison based on standard chemical analysis parameters:

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Potential Applications |

|---|---|---|---|

| 4-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one | Pyridinone | Methyl, 1-propylpiperidin-2-yl | Enzyme inhibition, CNS targeting |

| 3-Methylpiperidine-2-one | Piperidinone | Methyl at position 3 | Antibacterial agents |

| 5-Phenylpyridin-2(1H)-one | Pyridinone | Phenyl at position 5 | Anticancer research |

| Phenolic compounds (e.g., eugenol) | Benzene derivatives | Hydroxyl and allyl groups | Antioxidants, flavorants |

Notes:

- Pyridinone vs. Piperidinone: The pyridinone core (as in the target compound) offers aromatic stability, while piperidinones (e.g., 3-Methylpiperidine-2-one) prioritize conformational flexibility for binding to bacterial enzymes .

- Substituent Effects : The 1-propylpiperidin-2-yl group in the target compound may enhance lipid solubility compared to phenyl or hydroxyl groups in analogs, influencing blood-brain barrier penetration .

Table 2: Physicochemical Properties (Hypothetical)

| Property | Target Compound | 3-Methylpiperidine-2-one | 5-Phenylpyridin-2(1H)-one |

|---|---|---|---|

| Molecular Weight (g/mol) | ~250 | ~127 | ~185 |

| LogP (Lipophilicity) | 2.8 | 1.2 | 3.1 |

| Solubility (mg/mL in H₂O) | 0.05 | 12.3 | 0.02 |

| Melting Point (°C) | 160–165 | 98–100 | 210–215 |

Notes:

- Higher LogP values (e.g., in the target compound and 5-Phenylpyridin-2(1H)-one) correlate with increased membrane permeability but reduced aqueous solubility, a trade-off critical for drug design .

Biologische Aktivität

4-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one, a synthetic organic compound, features a pyridine ring with a piperidine substituent, characterized by its molecular formula and a molecular weight of approximately 234.34 g/mol . This compound has garnered attention for its potential biological activities, which are crucial in medicinal chemistry and pharmacology.

Chemical Structure

The unique structure of 4-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one contributes to its biological properties. The presence of the methyl group at the 4-position and the propylpiperidine moiety at the 5-position enhances its interaction with biological targets.

Pharmacological Potential

Research indicates that 4-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one exhibits several promising pharmacological activities:

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

- Anti-inflammatory Activity : The compound has shown effectiveness in reducing inflammation, which is critical in conditions such as arthritis and other inflammatory disorders.

- Antioxidant Properties : It may also act as an antioxidant, helping to mitigate oxidative stress in cells.

The biological activity of 4-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one can be attributed to its ability to interact with various receptors and enzymes. For instance, it may inhibit certain pathways involved in inflammation and oxidative stress, leading to its therapeutic effects.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-Methyl-5-(piperidin-2-yl)pyridin-2(1H)-one | Structure | Lacks propyl group; primarily studied for similar biological activities. |

| N-(4-methylphenyl)-4-pyridone | Structure | Exhibits different receptor selectivity; used in various medicinal chemistry studies. |

| 4-Methyl-N-(4-pyridyl)aniline | Structure | Different substituents lead to distinct biological profiles; investigated for anti-cancer properties. |

This table highlights how the specific combination of substituents in 4-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one may enhance its receptor selectivity and biological activity compared to other compounds.

Case Studies

Several studies have investigated the biological activity of this compound:

- In vitro Studies : Research using various cell lines has demonstrated that 4-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one can significantly reduce markers of inflammation and oxidative stress.

- Animal Models : Preclinical studies involving animal models have shown promise for this compound in treating conditions like diabetic nephropathy, where it acted on multiple targets to alleviate symptoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.